molecular formula C13H10BFO B13994813 1-(4-fluorophenyl)-3H-2,1-benzoxaborole

1-(4-fluorophenyl)-3H-2,1-benzoxaborole

Cat. No.: B13994813
M. Wt: 212.03 g/mol
InChI Key: BFLMAEOEXPXWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3H-2,1-benzoxaborole is an organoboron compound characterized by the presence of a benzoxaborole ring fused with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3H-2,1-benzoxaborole typically involves the formation of the benzoxaborole ring followed by the introduction of the fluorophenyl group. One common method includes the reaction of 4-fluorophenylboronic acid with 2-aminophenol under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3H-2,1-benzoxaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often used.

Major Products: The major products formed from these reactions include various boronic acids, esters, and substituted benzoxaboroles, depending on the specific reaction conditions .

Scientific Research Applications

1-(4-Fluorophenyl)-3H-2,1-benzoxaborole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-3H-2,1-benzoxaborole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-3H-2,1-benzoxaborole stands out due to its unique benzoxaborole ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new therapeutic agents.

Properties

Molecular Formula

C13H10BFO

Molecular Weight

212.03 g/mol

IUPAC Name

1-(4-fluorophenyl)-3H-2,1-benzoxaborole

InChI

InChI=1S/C13H10BFO/c15-12-7-5-11(6-8-12)14-13-4-2-1-3-10(13)9-16-14/h1-8H,9H2

InChI Key

BFLMAEOEXPXWGZ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.